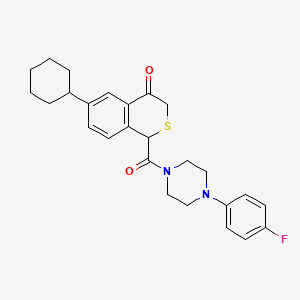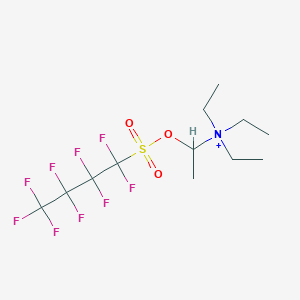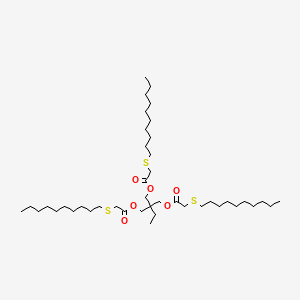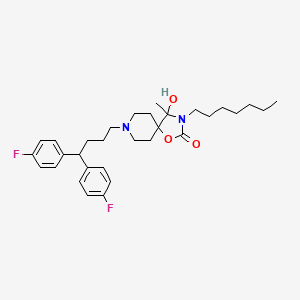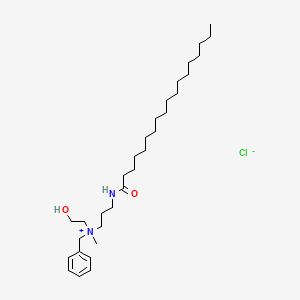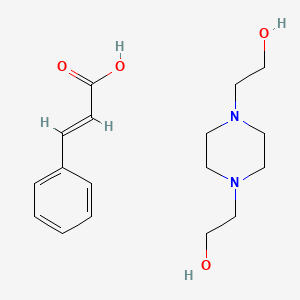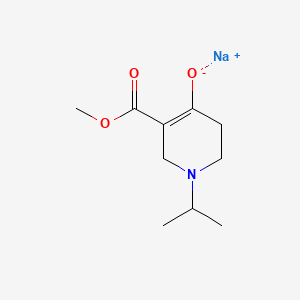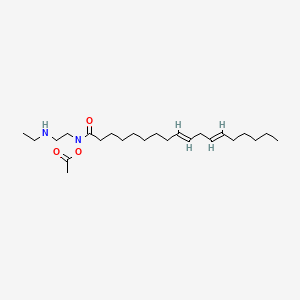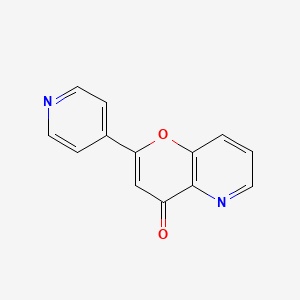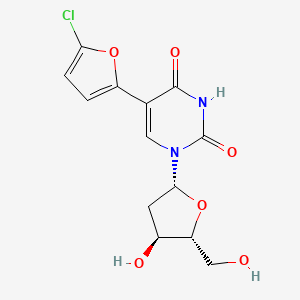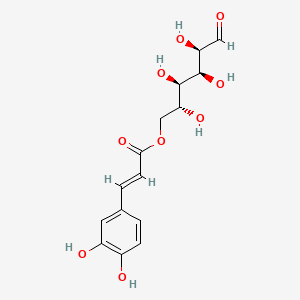
6-Caffeoyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Caffeoyl-D-glucose is a naturally occurring compound found in various plants. It is a derivative of caffeic acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant properties and potential health benefits. It is commonly found in plants such as Echinacea and is often studied for its role in plant metabolism and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Caffeoyl-D-glucose typically involves the esterification of caffeic acid with glucose. This reaction can be catalyzed by enzymes such as acyltransferases. The reaction conditions often include the use of solvents like methanol or ethanol and may require specific pH conditions to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for the esterification process. This method is advantageous as it can be scaled up for large-scale production and is environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-Caffeoyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This includes reactions where the caffeoyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Caffeoyl-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is studied for its role in plant metabolism and its antioxidant properties.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
The mechanism of action of 6-Caffeoyl-D-glucose involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. It also modulates the activity of transcription factors that regulate the expression of antioxidant genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant properties.
Caffeoylquinic Acids: These compounds also contain caffeic acid and have similar biological activities.
Caffeoylshikimic Acid: Another derivative with comparable properties
Uniqueness
6-Caffeoyl-D-glucose is unique due to its specific glucose esterification, which can influence its solubility and bioavailability compared to other caffeic acid derivatives. This makes it particularly interesting for applications in food and cosmetic industries where solubility and stability are crucial .
Eigenschaften
CAS-Nummer |
10066-92-9 |
|---|---|
Molekularformel |
C15H18O9 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1 |
InChI-Schlüssel |
QJLOZYUVIYIABJ-ALMBQQNPSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


